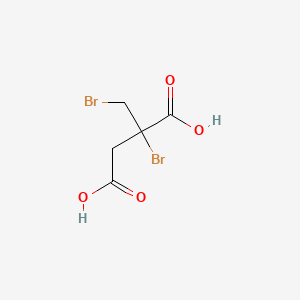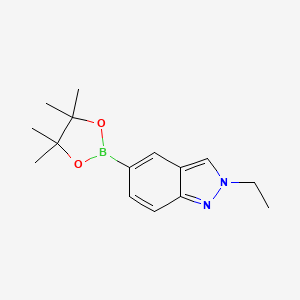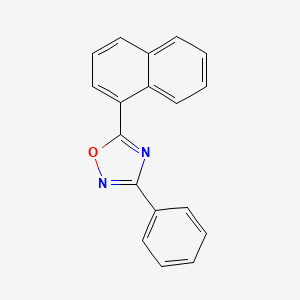
3-(2-Bromophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromophenyl)prop-2-enamide is an organic compound with the molecular formula C9H8BrNO It is a derivative of acrylamide, where the amide group is attached to a 2-bromophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)prop-2-enamide typically involves the reaction of 2-bromoaniline with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Bromoaniline+Acryloyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
3-(2-Bromophenyl)prop-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The double bond in the acrylamide moiety can be reduced to form the corresponding amide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 3-(2-substituted phenyl)prop-2-enamide.
Oxidation: Formation of this compound oxides.
Reduction: Formation of 3-(2-bromophenyl)propionamide.
科学的研究の応用
3-(2-Bromophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 3-(2-Bromophenyl)prop-2-enamide depends on its specific application. In biological systems, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine atom and the acrylamide moiety play crucial roles in its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 3-(4-Bromophenyl)prop-2-enamide
- 3-(2-Chlorophenyl)prop-2-enamide
- 3-(2-Fluorophenyl)prop-2-enamide
Uniqueness
3-(2-Bromophenyl)prop-2-enamide is unique due to the presence of the bromine atom at the ortho position, which influences its reactivity and binding properties. This compound’s specific structure allows it to participate in unique chemical reactions and exhibit distinct biological activities compared to its analogs.
特性
CAS番号 |
83790-83-4 |
|---|---|
分子式 |
C9H8BrNO |
分子量 |
226.07 g/mol |
IUPAC名 |
3-(2-bromophenyl)prop-2-enamide |
InChI |
InChI=1S/C9H8BrNO/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H2,11,12) |
InChIキー |
UIAQWXBASNSIJG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=CC(=O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-hydroxy-1-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B13992551.png)





![N-[[4-(3-azaspiro[5.5]undec-3-yl)phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B13992570.png)

